(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
(1R,4R)-2-thia-5-azabicyclo[221]heptane is a bicyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane typically involves the cyclization of suitable precursors under specific conditions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features.
Mechanism of Action
The mechanism of action of (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form strong interactions with various biological molecules, potentially disrupting their normal function. This can lead to antimicrobial effects or other bioactivities. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[2.2.1]heptane: Lacks the sulfur atom but shares a similar bicyclic structure.
2-azabicyclo[3.2.1]octane: Contains a larger bicyclic structure with additional carbon atoms.
2,5-diazabicyclo[2.2.1]heptane: Contains an additional nitrogen atom in the bicyclic structure.
Uniqueness
(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H9NS |
---|---|
Molecular Weight |
115.20 g/mol |
IUPAC Name |
(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H9NS/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
LTQBUWVDIKUNHJ-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CS2 |
Canonical SMILES |
C1C2CNC1CS2 |
Origin of Product |
United States |
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